molecular formula C12H9ClN2O3 B177633 7-chloro-6-nitro-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one CAS No. 110254-65-4

7-chloro-6-nitro-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one

Cat. No. B177633
CAS RN: 110254-65-4
M. Wt: 264.66 g/mol
InChI Key: XYMWRJGCVUPHAG-UHFFFAOYSA-N
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Description

7-chloro-6-nitro-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one, also known as C-11, is a heterocyclic compound that has attracted the attention of researchers due to its potential applications in the field of biomedicine. This compound possesses unique structural and chemical properties that make it a promising candidate for the development of new drugs and therapies.

Scientific Research Applications

7-chloro-6-nitro-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one has been extensively studied for its potential applications in the field of biomedicine. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. This compound also has antibacterial activity against a range of Gram-positive and Gram-negative bacteria. In addition, this compound has been investigated for its neuroprotective effects and has shown promise in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The mechanism of action of 7-chloro-6-nitro-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in cell growth and proliferation. This compound has been shown to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells. This compound has also been shown to inhibit the activity of bacterial DNA gyrase, an enzyme involved in bacterial DNA replication, leading to bacterial cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating caspase-3 and caspase-9, two key enzymes involved in the apoptotic pathway. This compound has also been shown to reduce the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. In bacteria, this compound disrupts the bacterial cell membrane and inhibits DNA replication, leading to bacterial cell death. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

7-chloro-6-nitro-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one has several advantages as a research tool. It is relatively easy to synthesize and has a high purity and yield. This compound also exhibits a broad range of biological activities, making it a versatile compound for research. However, this compound also has some limitations. It is a toxic compound and must be handled with care. In addition, the mechanism of action of this compound is not fully understood, which limits its potential applications.

Future Directions

There are several future directions for research on 7-chloro-6-nitro-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one. One area of focus is the development of new drugs and therapies based on this compound. Researchers are investigating the use of this compound as a lead compound for the development of new anticancer and antibacterial drugs. Another area of focus is the elucidation of the mechanism of action of this compound. Researchers are using a range of biochemical and biophysical techniques to better understand how this compound interacts with key enzymes and proteins. Finally, researchers are investigating the potential applications of this compound in the treatment of neurodegenerative diseases. Studies have shown that this compound has neuroprotective effects and may be a promising candidate for the development of new therapies for these diseases.
In conclusion, this compound is a promising compound with a range of potential applications in the field of biomedicine. Its unique structural and chemical properties make it a versatile research tool, and its broad range of biological activities make it a promising candidate for the development of new drugs and therapies. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 7-chloro-6-nitro-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one involves the condensation of 2-nitrobenzaldehyde with malononitrile, followed by cyclization with 2-chloroacetamide. The resulting product is then subjected to reduction with sodium dithionite to yield this compound. This synthesis method has been optimized to yield high purity and high yield of this compound.

properties

IUPAC Name

4-chloro-3-nitro-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O3/c13-9-8-5-1-3-7-4-2-6-14(10(7)8)12(16)11(9)15(17)18/h1,3,5H,2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYMWRJGCVUPHAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC=C2)C(=C(C(=O)N3C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379339
Record name 7-chloro-6-nitro-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

110254-65-4
Record name 7-Chloro-2,3-dihydro-6-nitro-1H,5H-benzo[ij]quinolizin-5-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110254-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-chloro-6-nitro-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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